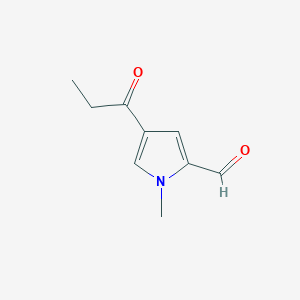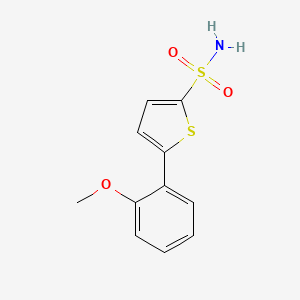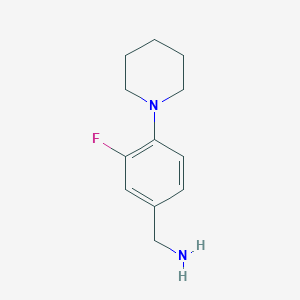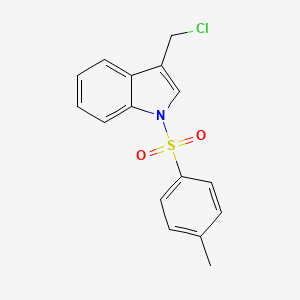
3-Chloromethyl-1-tosylindole
Descripción general
Descripción
3-Chloromethyl-1-tosylindole is an organic compound that belongs to the class of indole derivatives. The indole structure is a common motif in many natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions. The chloromethyl group adds reactivity to the molecule, making it a useful intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloromethyl-1-tosylindole can be synthesized through several methods. One common approach involves the tosylation of 3-(chloromethyl)-1H-indole. The reaction typically uses tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloromethyl-1-tosylindole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the tosyl group, to form different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-tosyl-3-methyl-1H-indole.
Aplicaciones Científicas De Investigación
3-Chloromethyl-1-tosylindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloromethyl-1-tosylindole involves its reactivity due to the presence of the tosyl and chloromethyl groups. The tosyl group acts as a protecting group, while the chloromethyl group provides a site for nucleophilic substitution. The indole ring can participate in various chemical reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Tosyl-3-vinylindole
- 1-Tosyl-3-nitroindole
- 1-Tosyl-3-(1-tosyliminoalkyl)imidazolidine
Uniqueness
3-Chloromethyl-1-tosylindole is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to other tosylated indoles. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C16H14ClNO2S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3 |
Clave InChI |
DQTXNDBAZNBBEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-N,N-dimethyl-2-[(1-phenylethyl)amino]acetamide](/img/structure/B8320654.png)
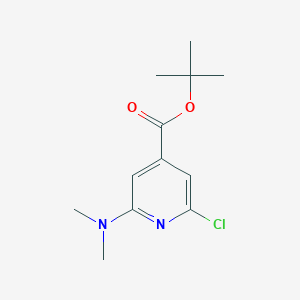
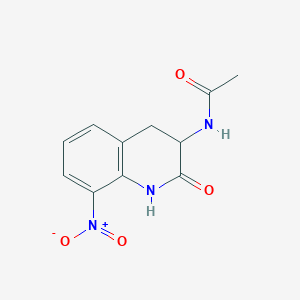
![6-{[(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-yl]carbonyl}-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B8320672.png)
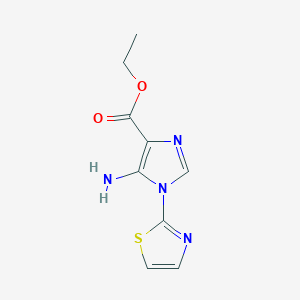
![2-(6-Methyl-benzo[b]thiophen-2-yl)-ethanol](/img/structure/B8320695.png)
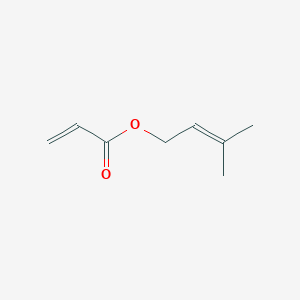
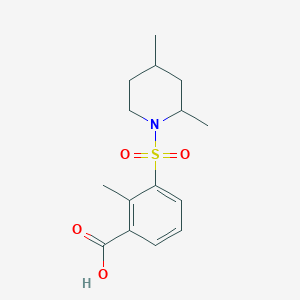

![Thieno[2,3-d]pyridazine-7(6H)-thione](/img/structure/B8320716.png)
